20,20,20-Trifluoroarachidonic acid
Description
Contextualization of Arachidonic Acid Analogs in Eicosanoid Biochemistry
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs). portlandpress.comskinident.world The most common precursor for eicosanoid synthesis in humans is arachidonic acid (AA), an omega-6 PUFA. portlandpress.comwikipedia.org Upon release from cell membrane phospholipids (B1166683) by the action of phospholipase A2, arachidonic acid is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. portlandpress.comguidetopharmacology.orgmdpi.com
These pathways produce a diverse array of bioactive lipids, including prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). wikipedia.orgwikipedia.orguwyo.edu These molecules act as local hormones (autocrine and paracrine signals) that regulate a vast number of physiological and pathological processes, such as inflammation, immunity, blood pressure control, and cell growth. wikipedia.org
The study of eicosanoid biochemistry often relies on the use of arachidonic acid analogs. These are synthetic molecules that are structurally similar to arachidonic acid but have been modified in specific ways. These analogs are invaluable tools for several reasons:
Probing Enzyme Mechanisms : By altering the structure of the fatty acid substrate, researchers can investigate the substrate specificity and catalytic mechanisms of enzymes like COX, LOX, and CYP450 isoforms.
Elucidating Metabolic Pathways : Analogs can be designed to be processed by one pathway but not another, helping to isolate and study individual metabolic routes.
Investigating Biological Functions : Modified eicosanoids produced from these analogs can help in understanding the specific roles of different metabolites and their interactions with receptors.
Rationale for Omega-Terminal Fluorination in Metabolically Stable Probes
A significant challenge in studying the biological effects of arachidonic acid and its metabolites is their rapid inactivation through further metabolism. One of the primary deactivation pathways is ω-hydroxylation, a reaction that adds a hydroxyl group to the terminal (omega) carbon of the fatty acid chain (C-20 in the case of arachidonic acid). nih.govfrontiersin.org This oxidation is primarily catalyzed by certain cytochrome P450 (CYP450) enzymes, particularly those from the CYP4A and CYP4F subfamilies. nih.govfrontiersin.org The resulting 20-hydroxy-eicosatetraenoic acid (20-HETE) can then be further oxidized, leading to its clearance.
To overcome this rapid metabolism and create more stable research tools, chemists employ specific molecular modifications. One highly effective strategy is fluorination, which involves replacing hydrogen atoms with fluorine atoms. nih.govchinesechemsoc.org The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it highly resistant to enzymatic cleavage. chinesechemsoc.orgnih.gov
Placing three fluorine atoms at the omega-terminal carbon (C-20) to create a trifluoromethyl group (–CF₃), as in 20,20,20-trifluoroarachidonic acid, effectively blocks the site of ω-hydroxylation. acs.org This blockage prevents CYP450-mediated degradation at this position, rendering the molecule and its subsequent metabolites "metabolically stable" with respect to this specific pathway. nih.govresearchgate.net This stability prolongs the half-life of the compound and its derivatives, allowing for more precise investigation of their interactions with other enzymes and receptors without the confounding variable of rapid inactivation. acs.org
Overview of this compound as a Mechanistic Research Tool
This compound (TFA-AA) serves as a powerful mechanistic probe in eicosanoid research precisely because it resists ω-oxidation. By blocking this major metabolic route, TFA-AA can be used to study the activities of the COX and LOX pathways in greater detail.
Research has demonstrated that TFA-AA is a substrate for both cyclooxygenase and lipoxygenase enzymes. acs.org When acted upon by these enzymes, it is converted into fluorinated analogs of the natural eicosanoids. For example, the 5-lipoxygenase pathway converts TFA-AA into 20,20,20-trifluoroleukotriene B4. acs.orgjci.org
These fluorinated products are themselves metabolically stable, as they retain the trifluoromethyl group that prevents their degradation by ω-hydroxylation. This allows researchers to study the biological activities of specific eicosanoids, such as leukotriene B4, with greater accuracy, as the signaling effects are not prematurely terminated by metabolic breakdown. acs.orgjci.org TFA-AA has been instrumental in studies investigating the stimulation of leukotriene B4 synthesis and the functions of its metabolites. acs.org
Data Tables
Table 1: Key Enzymes in Arachidonic Acid Metabolism
| Enzyme Class | Specific Enzymes (Examples) | Primary Products from Arachidonic Acid |
|---|---|---|
| Phospholipase | Phospholipase A₂ (PLA₂) | Arachidonic Acid (released from membrane) |
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGG₂, PGH₂), Thromboxanes |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs |
| Cytochrome P450 (CYP450) | CYP4A, CYP4F, CYP2C, CYP2J | HETEs (e.g., 20-HETE), Epoxyeicosatrienoic acids (EETs) |
Table 2: Comparison of Arachidonic Acid and its Trifluoro-Analog
| Feature | Arachidonic Acid (AA) | This compound (TFA-AA) |
|---|---|---|
| Structure | 20-carbon PUFA with a terminal methyl group (-CH₃) | 20-carbon PUFA with a terminal trifluoromethyl group (-CF₃) |
| Metabolism by CYP450 (ω-oxidation) | Readily undergoes ω-hydroxylation to form 20-HETE. | Blocked at the C-20 position; resistant to ω-hydroxylation. |
| Metabolism by COX/LOX | Substrate for both pathways, forming natural eicosanoids. | Substrate for both pathways, forming metabolically stable fluorinated eicosanoids. |
| Primary Use in Research | Precursor for studying natural eicosanoid biosynthesis and function. | Mechanistic probe to study COX/LOX pathways without interference from ω-oxidation; generates stable analogs for functional studies. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E,8E,11E,14E)-20,20,20-trifluoroicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O2/c21-20(22,23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(24)25/h2-5,8-11H,1,6-7,12-18H2,(H,24,25)/b4-2+,5-3+,10-8+,11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUVZRKWEHSOFO-AETUKWRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115178-89-7 | |
| Record name | 20,20,20-Trifluoroarachidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Biology Approaches
Strategies for 20,20,20-Trifluoroarachidonic Acid Chemical Synthesis
The chemical synthesis of F3-AA has evolved to overcome challenges such as low selectivity and yield. Modern approaches focus on stereocontrolled and efficient methods to construct the complex polyunsaturated and fluorinated structure.
The Wittig reaction is a cornerstone in the synthesis of alkenes and has been instrumental in creating the specific cis-double bond geometry found in arachidonic acid and its analogs. masterorganicchemistry.comunigoa.ac.in In the context of F3-AA, a cis-selective Wittig reaction is employed to couple key fragments, ensuring the correct stereochemistry of the final product. researchgate.net This reaction typically involves the interaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgresearchgate.net For instance, non-stabilized ylides generally lead to (Z)-alkenes, which corresponds to the cis configuration of the double bonds in F3-AA. organic-chemistry.org While historically challenging, advancements in Wittig reaction methodology have improved selectivity and yields, though issues can still arise. snmjournals.org
Convergent synthetic routes, which involve the assembly of the target molecule from several independently synthesized fragments, are often favored for complex molecules like F3-AA. These segmental coupling approaches offer greater efficiency and flexibility. In the synthesis of F3-AA and its radiolabeled counterpart, 20-[¹⁸F]fluoroarachidonic acid ([¹⁸F]-FAA), copper-catalyzed C-C coupling reactions are utilized to connect key intermediates. snmjournals.orgsnmjournals.org This strategy allows for the late-stage introduction of the fluorinated segment, which is particularly advantageous for radiochemical syntheses where the radioactive isotope has a short half-life. The use of fluorinated intermediates is central to these approaches, and their design is crucial for the success of the coupling reactions.
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, enantioselective synthesis, which produces a single enantiomer of a chiral compound, is of paramount importance. beilstein-journals.orgnih.gov For F3-AA, ensuring the correct enantiomeric form is critical for its intended biological function. Methods for enantioselective synthesis can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. beilstein-journals.orgnih.gov In the broader context of synthesizing complex chiral molecules, techniques like asymmetric hydrogenation and enantioselective organocatalysis are employed. beilstein-journals.orgbeilstein-journals.org While specific details on the enantioselective synthesis of F3-AA are not extensively available in the provided results, the synthesis of chiral fluorinated amino acids and other complex molecules highlights the advanced methodologies available that could be applied to generate specific isomers of F3-AA. nih.govnih.gov
Precursor Design and Chemical Derivatization for Fluorinated Lipid Analogs
The design of precursors is a critical aspect of synthesizing fluorinated lipid analogs. These precursors must be stable and suitable for the subsequent chemical transformations, including the introduction of fluorine or a radioisotope like ¹⁸F. For the synthesis of [¹⁸F]-FAA, a common precursor is 20-tosyloxyarachidonic acid methyl ester. snmjournals.org This precursor is designed for a nucleophilic substitution reaction where the tosylate group is displaced by the [¹⁸F]fluoride ion. nih.gov
Chemical derivatization plays a significant role in creating a diverse range of fluorinated lipid analogs for various research purposes. For example, modifying the lipid structure can influence its biological properties and applications. Fluorinated lipids have been incorporated into lipid nanoparticles (LNPs) to enhance the delivery of mRNA. nih.govrsc.org The introduction of fluorine can alter the physicochemical properties of the lipids, such as their lipophilicity and interaction with cell membranes, which can lead to improved cellular uptake and endosomal escape. nih.gov
Radiochemical Synthesis for Tracer Applications (e.g., [18F]-Fluoroarachidonic Acid)
The development of radiolabeled analogs of arachidonic acid, such as [¹⁸F]-FAA, is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). The longer half-life of ¹⁸F (approximately 110 minutes) compared to ¹¹C (about 20 minutes) makes it a more practical isotope for clinical and preclinical imaging studies. snmjournals.orgresearchgate.net
The radiosynthesis of [¹⁸F]-FAA is typically achieved through a one-pot, two-step procedure. nih.gov This involves the radiofluorination of a precursor, such as 20-tosyloxyarachidonic acid methyl ester, with [¹⁸F]fluoride, followed by hydrolysis of the ester group to yield the final product. nih.gov This process is designed to be efficient to maximize the radiochemical yield before significant radioactive decay occurs. The resulting [¹⁸F]-FAA has been shown to have high radiochemical purity and specific activity, making it a promising tracer for imaging neuroinflammation and studying lipid metabolism in diseases like Alzheimer's. snmjournals.orgnih.gov
Table of Key Synthetic Parameters for [¹⁸F]-FAA
| Parameter | Value | Reference |
| Precursor | 20-tosyloxyarachidonic acid methyl ester | snmjournals.org |
| Radiolabeling Method | Two-step, one-pot reaction | nih.gov |
| Radiochemical Purity | ≥ 99% | snmjournals.orgnih.gov |
| Decay-Corrected Radiochemical Yield | 1-7% | nih.gov |
| Total Synthesis Time | ~180 minutes | nih.gov |
| LogP (Octanol-PBS) | 1.81 ± 0.08 | snmjournals.org |
Applications in Cellular and Molecular Biology Research
Elucidating Eicosanoid Metabolic Pathways and Flux
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are involved in a myriad of physiological and pathological processes, including inflammation, immunity, and pain perception. creative-proteomics.comwikipedia.org However, their rapid metabolism, particularly through omega-oxidation, often hinders their detection and the study of their biosynthesis under specific biological conditions. nih.gov 20,20,20-Trifluoroarachidonic acid serves as a crucial probe to overcome this limitation.
Investigation of Leukotriene B4 Biosynthesis under Defined Conditions
Leukotriene B4 (LTB4) is a potent chemoattractant for leukocytes and a key mediator of inflammation. nih.govjci.org Its rapid breakdown via omega-oxidation makes it difficult to quantify its production in certain biological contexts. nih.gov The use of this compound has provided a significant breakthrough in this area. When human neutrophils are incubated with this fluorinated analog in the presence of a calcium ionophore, it is converted into 20,20,20-trifluoroleukotriene B4. nih.gov This fluorinated version of LTB4 is resistant to omega-oxidation, allowing for its accumulation and detection. nih.gov
For instance, when neutrophils were stimulated with heat-aggregated human immunoglobulin G, the use of this compound led to the formation of a significant amount of the corresponding fluorinated LTB4, while the native LTB4 was barely detectable. nih.gov This demonstrates the utility of the fluorinated analog in uncovering the capacity of cells to synthesize LTB4 under conditions where the natural product is rapidly degraded. nih.gov
Analysis of 12-HETE Formation and Subsequent Metabolic Events
12-Hydroxyeicosatetraenoic acid (12-HETE) is another important eicosanoid implicated in inflammatory conditions. nih.gov Similar to LTB4, 12-HETE is also subject to rapid metabolism, primarily through omega-oxidation. nih.gov The synthesis of 20,20,20-trifluoro-12-HETE, by incubating this compound with human platelets, has enabled a clearer understanding of 12-HETE's metabolic fate. nih.gov
Studies have shown that 20,20,20-trifluoro-12-HETE is significantly more stable than its natural counterpart when incubated with human neutrophils. This resistance to degradation highlights that omega-oxidation is a major metabolic pathway for 12-HETE. nih.gov The increased stability of the fluorinated analog makes it a valuable tool for investigating the pathophysiological roles of 12-HETE in inflammatory processes. nih.gov
Characterization of Enzyme Mechanisms and Substrate Recognition
The utility of this compound extends to the fundamental study of the enzymes involved in the eicosanoid cascade. By observing how these enzymes interact with this modified substrate, researchers can gain insights into their mechanisms of action and substrate specificity.
Kinetic Studies with Key Enzymes in Eicosanoid Cascade
While specific kinetic data for this compound with key eicosanoid cascade enzymes like cyclooxygenases and lipoxygenases are not extensively detailed in the provided context, the successful conversion of this analog to its corresponding metabolites implies that it serves as a competent substrate. nih.govnih.gov The Km value for arachidonic acid with these enzymes is approximately 10 μM. nih.gov The ability of this compound to be metabolized suggests that its binding affinity and turnover rate are sufficient for enzymatic conversion. Further kinetic studies would be beneficial to quantify the precise efficiency of its utilization by these enzymes compared to arachidonic acid.
Probing Cellular Responses and Intracellular Signaling Cascades
By generating metabolically stable analogs of bioactive eicosanoids, this compound allows for a more sustained and observable activation of cellular signaling pathways. This is crucial for dissecting the complex intracellular events triggered by these lipid mediators.
The metabolically stable 20,20,20-trifluoroleukotriene B4, produced from its parent acid, exhibits chemotactic activity on human neutrophils comparable to that of natural LTB4. nih.gov This allows for prolonged and more controlled studies of the signaling cascades initiated by LTB4 receptor activation. Similarly, 20,20,20-trifluoro-12-HETE demonstrates chemotactic activity on human neutrophils and binding affinity for the 12-HETE receptor that is equivalent to the natural compound. nih.gov This makes it an excellent tool for investigating the downstream effects of 12-HETE signaling, which are implicated in various cellular processes, including cell adhesion and proliferation. nih.govnih.gov The use of such stable analogs helps to unravel the intricate network of signaling pathways, which can involve G-protein coupled receptors and various protein kinases. nih.govscientificarchives.comnih.gov
Modulation of Leukocyte Chemotaxis and Other Functional Responses
Leukocyte chemotaxis, the directed movement of white blood cells toward a chemical stimulus, is a fundamental process in inflammation. wikipedia.org Eicosanoids derived from arachidonic acid are potent chemoattractants. semanticscholar.org 20-F3-AA has been instrumental in studying these processes.
When incubated with human neutrophils, 20-F3-AA is metabolized by the 5-lipoxygenase enzyme into 20,20,20-trifluoroleukotriene B4 (20-F3-LTB4). nih.govresearchgate.net This fluorinated analog of Leukotriene B4 (LTB4), a powerful chemoattractant, demonstrates chemotactic activity on human neutrophils that is equivalent to its natural counterpart. nih.govresearchgate.net The key difference is its metabolic stability; while natural LTB4 is rapidly degraded via omega-oxidation, 20-F3-LTB4 resists this process, making it a long-lasting and potent analog for studying LTB4-driven inflammatory responses. nih.gov For instance, when neutrophils were stimulated with heat-aggregated human immunoglobulin G, significant amounts of 20-F3-LTB4 were formed from 20-F3-AA, whereas very little natural LTB4 could be detected from AA, likely due to its rapid metabolism. nih.gov
Similarly, 20-F3-AA can be converted by human platelets into 20,20,20-trifluoro-12-hydroxyeicosatetraenoic acid (20-F3-12-HETE). nih.gov This metabolite of 12-hydroxyeicosatetraenoic acid (12-HETE) also shows chemotactic activity on human neutrophils comparable to the natural form. nih.gov The enhanced stability of 20-F3-12-HETE, as illustrated in the table below, makes it a superior tool for investigating the prolonged pathophysiological roles of 12-HETE in inflammatory conditions. nih.gov
| Compound | Neutrophil Count | Incubation Time | Percent Metabolized | Source |
|---|---|---|---|---|
| 12-HETE | 5 x 106 | 45 min | 66% | nih.gov |
| 20-F3-12-HETE | 5 x 106 | 45 min | 5% | nih.gov |
| 12-HETE | 2 x 107 | 45 min | 87% | nih.gov |
| 20-F3-12-HETE | 2 x 107 | 45 min | 37% | nih.gov |
Receptor Binding and Ligand Affinity Assessments
The biological effects of eicosanoids are mediated through their binding to specific cell surface receptors. nih.gov Assessing the receptor binding affinity of fluorinated analogs is crucial to validate their use as substitutes for natural ligands. Research has shown that metabolites of 20-F3-AA retain high affinity for their respective receptors.
The fluorinated analog 20-F3-12-HETE exhibits a binding affinity for the 12-HETE receptor in human epidermal cells that is equal to that of natural 12-HETE. nih.gov This indicates that the trifluoromethyl group at the C-20 position does not interfere with the ligand-receptor interaction, validating its use in studies of 12-HETE signaling. nih.gov
Similarly, the fact that 20-F3-LTB4 demonstrates chemotactic activity as potent as natural LTB4 strongly implies that it binds effectively to LTB4 receptors (BLT1 and BLT2). nih.govwikipedia.org LTB4 is known to induce its potent pro-inflammatory and chemotactic effects by activating these G protein-coupled receptors. wikipedia.orgsemanticscholar.org The ability of 20-F3-LTB4 to elicit the same functional response serves as indirect but compelling evidence of its high affinity for these receptors. nih.gov
Structure Activity Relationship Sar Investigations
Influence of the Trifluoromethyl Group on Eicosanoid Analog Bioactivity
The introduction of a trifluoromethyl (-CF3) group at the C20 position of arachidonic acid creates a molecule with significantly altered metabolic stability and bioactivity. This modification is a key strategy in drug design to enhance the therapeutic potential of eicosanoid analogs. mdpi.com
One of the primary advantages of the trifluoromethyl group is its ability to block ω-oxidation. nih.gov This metabolic pathway is a major route for the breakdown of many eicosanoids, leading to a rapid loss of their biological activity. By replacing the terminal methyl group with a trifluoromethyl group, this metabolic process is prevented, thereby prolonging the half-life and enhancing the biological effects of the molecule. nih.govnih.gov For instance, 20,20,20-trifluoroarachidonic acid can be converted by enzymes into analogs of other bioactive eicosanoids, such as 20-trifluoromethylleukotriene B4. ontosight.ai This analog of leukotriene B4, a potent inflammatory mediator, demonstrates the potential for creating more stable and potent eicosanoid-based therapeutics. ontosight.ai
The trifluoromethyl group's high electronegativity and size also contribute to its influence on bioactivity. mdpi.com It can alter the molecule's interaction with its biological targets, such as enzymes and receptors, potentially leading to increased binding affinity and selectivity. mdpi.comnih.gov The -CF3 group is larger than a methyl group, which can lead to better hydrophobic interactions with the target protein. mdpi.com Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, affecting how it interacts with its biological partners. mdpi.com
The substitution of a methyl group with a trifluoromethyl group does not always lead to improved bioactivity, but in a significant number of cases, it can increase biological activity by at least an order of magnitude. nih.gov Statistical analysis and computational studies have shown that the energy gains from this substitution are often driven by electrostatic interactions or solvation free energy. nih.gov
Table 1: Comparison of Bioactivity of Eicosanoid Analogs
| Compound | Modification | Effect on Bioactivity | Reference |
|---|---|---|---|
| 20-hydroxy-5-oxo-ETE | Hydroxylation at C20 | ~100 times less potent than 5-oxo-ETE | nih.gov |
| C20-trifluoro-5-oxo-ETE | Trifluoromethyl group at C20 | Metabolically stable agonist of 5-oxo-ETE | nih.gov |
| 20-Trifluoromethylleukotriene B4 | Trifluoromethyl group at C20 | Metabolically stable analog of leukotriene B4 | ontosight.aiacs.org |
Conformational Analysis and Fluorine-Induced Structural Perturbations in Lipid Analogs
The three-dimensional shape, or conformation, of a lipid analog is critical to its biological function. The introduction of fluorine atoms can cause significant structural perturbations that alter how the molecule folds and interacts with its environment. mdpi.combeilstein-journals.org
Molecular dynamics simulations have shown that arachidonic acid can adopt a "hairpin" structure, where the carboxyl end of the molecule comes close to the C14-C15 double bond. nih.gov This conformation is thought to be important for its biological activity, allowing for interactions with proteins. nih.gov The flexibility of arachidonic acid is partly due to the relative freedom of rotation around the single bonds located between the double bonds. nih.gov
The introduction of a trifluoromethyl group can influence this conformational flexibility. While fluorine is often considered a conservative replacement for hydrogen due to its similar size, the high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bond. acs.orgmdpi.com This can lead to altered intramolecular interactions and a preference for specific conformations. For example, in fluorinated proline analogs, the fluorine atom can bias the pucker of the ring structure. beilstein-journals.org
Design Principles for Novel Fluorinated Lipid Probes
The unique properties of fluorine make it a valuable tool for designing novel lipid probes for research. mdpi.commdpi.com These probes can be used to study the localization, metabolism, and function of lipids in biological systems.
A key design principle for creating these probes is the strategic placement of fluorine atoms to act as reporters for techniques like 19F NMR spectroscopy. mdpi.com Since fluorine is not naturally present in most biological molecules, the 19F NMR signal provides a clear and specific window into the behavior of the fluorinated probe without background interference. mdpi.com The chemical shift of the 19F nucleus is highly sensitive to its local environment, allowing researchers to monitor changes in the probe's surroundings, such as binding to a protein or insertion into a membrane. acs.org
For this compound, the -CF3 group at the terminus serves as a powerful 19F NMR probe. Researchers can use this to study how the fatty acid is taken up by cells, incorporated into complex lipids, and metabolized. This approach has been used to study other fluorinated fatty acids and has provided valuable insights into lipid biology.
Another important design principle is to use fluorination to enhance metabolic stability, as discussed earlier. nih.gov By blocking metabolism, researchers can study the direct effects of the lipid analog without the confounding influence of its metabolites. nih.gov This is particularly important for eicosanoids, which are often rapidly metabolized. nih.gov
Computational Chemistry and Molecular Modeling in Structure-Function Correlation Studies
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-function relationships of molecules like this compound. mdpi.comscielo.br These methods allow researchers to simulate the behavior of molecules at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.
Quantum mechanics (QM) calculations can provide detailed information about the electronic properties of the molecule, such as its charge distribution and orbital energies. nih.gov This is particularly useful for understanding the impact of the highly electronegative trifluoromethyl group. QM/MM (quantum mechanics/molecular mechanics) calculations can be used to model the interaction of the fluorinated lipid with a protein, providing insights into the binding energy and the specific interactions that stabilize the complex. nih.gov
Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of related compounds with their biological activities. mdpi.comresearchgate.net By analyzing a set of molecules with varying modifications, QSAR can identify the key structural determinants of activity and be used to predict the activity of new, untested compounds. researchgate.net
Analytical and Biochemical Methodologies for Research
Chromatographic Techniques for Compound Analysis and Purification
Chromatographic methods are fundamental to the analysis of 20-F3-AA and its metabolic products, enabling their separation from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 20-F3-AA and its metabolites. nih.govnih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov This allows for the effective separation of fatty acids and their derivatives based on their hydrophobicity.
For instance, after incubation of 20-F3-AA with human neutrophils, the resulting products, such as 20,20,20-trifluoroleukotriene B4 (20-F3-LTB4), can be separated and identified by co-elution with a synthetically prepared standard on an HPLC system. nih.gov The detection is often carried out using a UV detector, as the conjugated diene or triene systems present in many eicosanoids exhibit characteristic UV absorbance. nih.gov The quantification of these compounds is achieved by comparing the peak areas from the sample to those of known concentrations of standards. ejgm.co.ukmdpi.com
| Parameter | Typical Conditions for HPLC Analysis of Eicosanoids |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., methanol, acetonitrile) |
| Detection | UV Absorbance (e.g., 270 nm for leukotrienes) |
| Flow Rate | Typically 1.0 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and structural elucidation of 20-F3-AA metabolites. nih.govnih.gov This method is particularly useful for volatile compounds or those that can be made volatile through chemical derivatization. nih.gov
Prior to GC-MS analysis, the metabolites are often converted to more volatile derivatives, such as methyl esters or trimethylsilyl (B98337) ethers. nih.gov The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. thermofisher.com This mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for identification. nih.govlcms.cz GC-MS has been instrumental in identifying products like 20,20,20-trifluoro-12-HETE and 20-F3-LTB4 formed from 20-F3-AA in biological systems. nih.govnih.gov
| Parameter | Typical Conditions for GC-MS Analysis of Fatty Acid Metabolites |
|---|---|
| Derivatization | Methylation followed by silylation (e.g., with diazomethane (B1218177) and BSTFA) |
| GC Column | Capillary column (e.g., DB-1) |
| Ionization | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Spectroscopic Characterization Techniques (e.g., UV Absorption Spectrophotometry)
UV Absorption Spectrophotometry is a key spectroscopic technique used in the initial characterization of 20-F3-AA metabolites. nih.govnih.gov Many eicosanoids, including leukotrienes and certain HETEs, possess conjugated double bond systems which absorb UV light at specific wavelengths. mt.com This property allows for their detection and can provide structural clues. For example, the identification of 20,20,20-trifluoro-12-HETE and 20-F3-LTB4 was supported by their characteristic UV absorption spectra. nih.govnih.gov The UV spectrum can confirm the presence of a conjugated triene system in leukotriene B4 analogs, which typically shows a characteristic absorption maximum around 270 nm with two shoulder peaks. nih.gov
In Vitro Cellular Systems for Metabolic and Functional Studies
In vitro cellular systems are indispensable for investigating the metabolism of 20-F3-AA and the biological functions of its metabolites. nih.govnih.govnih.govnih.gov These models allow for controlled experiments to understand how this fluorinated fatty acid is processed by specific cell types and the effects of its products.
Quantitative Biochemical Assays for Eicosanoid Detection and Activity Measurement
The study of 20,20,20-trifluoroarachidonic acid (TFA-AA) and its corresponding eicosanoid metabolites necessitates robust and sensitive analytical methods for their detection and quantification, as well as for measuring their biological activity. Given that TFA-AA is a synthetic analog of arachidonic acid (AA), many of the established methodologies for natural eicosanoids can be adapted for its fluorinated counterparts. These methods are broadly categorized into immunoassays and chromatography-based techniques, each with distinct advantages and applications.
Historically, immunoassays such as enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) were the primary methods for quantifying eicosanoids. ub.edu These techniques rely on the specific binding of an antibody to its target antigen, in this case, a specific eicosanoid. ELISAs, in particular, are noted for being simple, fast, and suitable for analyzing a large number of samples simultaneously. metwarebio.com They are based on the competition between an unlabeled antigen (the eicosanoid in the sample) and a labeled antigen for a limited number of antibody binding sites. medicaljournals.se Commercial kits are available for a variety of prostaglandins (B1171923) and leukotrienes, which could potentially be used for screening TFA-AA-derived eicosanoids, provided there is cross-reactivity with the antibodies. nih.govnuclmed.gr However, a significant drawback of immunoassays is the potential for cross-reactivity with other structurally similar eicosanoids, which can lead to a lack of selectivity and inaccurate quantification. ub.edu
To overcome the limitations of immunoassays, chromatography-based methods, particularly those coupled with mass spectrometry, have become the gold standard for eicosanoid analysis. researchgate.netcreative-proteomics.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating complex mixtures of eicosanoids. metwarebio.com When coupled with tandem mass spectrometry (MS/MS), these methods offer high sensitivity, specificity, and the ability to quantify multiple eicosanoids in a single run. metwarebio.comresearchgate.netcreative-proteomics.comnih.gov This is especially crucial for studying the metabolism of TFA-AA, as it can be converted into a variety of fluorinated eicosanoid products.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used platform for targeted eicosanoid analysis. ub.edumetwarebio.comresearchgate.netcreative-proteomics.com This technique allows for the detection of eicosanoids at very low concentrations, often in the picomolar range, which is essential given their low endogenous levels. researchgate.netnih.gov The use of stable isotope-labeled internal standards is critical for accurate quantification, as it corrects for variations in sample extraction and ionization efficiency. ub.edumetwarebio.com The development of advanced ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has further enhanced the capabilities of LC-MS/MS for analyzing a wide range of eicosanoids directly from biological samples. researchgate.net
The sample preparation for LC-MS/MS analysis is a critical step and often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the eicosanoids from the biological matrix. ub.edunih.gov The choice of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery rates. ub.edu Furthermore, method validation, including assessment of linearity, accuracy, precision, and matrix effects, is essential for ensuring the reliability of the quantitative data. ub.eduacs.org
The application of these analytical methodologies has been demonstrated in numerous research studies. For instance, LC-MS/MS has been successfully used to identify and quantify various hydroxyeicosatetraenoic acids (HETEs), prostaglandins, and other eicosanoids in different biological matrices, including cell cultures, plasma, and tissues. nih.govresearchgate.netresearchgate.net These methods have been instrumental in elucidating the role of eicosanoids in various physiological and pathological processes. nih.govjst.go.jp
The incorporation of fluorine atoms in TFA-AA provides a unique handle for detection and analysis. Fluorinated fatty acids have been used as probes in biochemical assays and for studying fatty acid metabolism. ontosight.ai For example, fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy can be a powerful tool to study the incorporation and metabolism of fluorinated fatty acids in biological membranes. nih.govnih.gov While not a quantitative method in the same vein as MS, it can provide valuable insights into the metabolic fate of TFA-AA.
The table below summarizes the key analytical techniques used for the detection and quantification of eicosanoids, which are applicable to the study of this compound and its metabolites.
| Analytical Technique | Principle | Advantages | Disadvantages | Key Applications in TFA-AA Research |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding of labeled and unlabeled antigen to a specific antibody. medicaljournals.se | Simple, fast, high-throughput. metwarebio.com | Potential for cross-reactivity, limited availability for specific fluorinated metabolites. ub.edu | Initial screening for the presence of TFA-AA-derived prostaglandins and leukotrienes. |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. ub.edu | High sensitivity. | Use of radioactive materials, potential for cross-reactivity. ub.edu | Historical method, largely replaced by non-radioactive assays. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their physicochemical properties. metwarebio.com | High resolution, allows for separation of isomers. acs.org | Lower sensitivity compared to MS detection. | Purification and separation of TFA-AA metabolites prior to quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. metwarebio.com | High sensitivity and specificity. | Requires derivatization to increase volatility, not suitable for all eicosanoids. ub.edu | Analysis of specific, thermally stable TFA-AA metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by highly specific and sensitive detection using two mass analyzers. researchgate.netcreative-proteomics.com | High sensitivity, high specificity, ability to quantify multiple analytes simultaneously. ub.edumetwarebio.com | High cost, complex instrumentation. nih.gov | Gold standard for accurate quantification of a wide range of TFA-AA-derived eicosanoids in biological samples. |
| Fluorine-19 Nuclear Magnetic Resonance (19F NMR) | Detection of the fluorine nucleus to study the chemical environment of fluorinated compounds. nih.gov | Provides structural information, non-destructive. | Low sensitivity, not a primary quantitative method. | Investigating the metabolic fate and incorporation of TFA-AA into cellular lipids. |
Future Directions and Emerging Research Avenues
Exploration of Additional Fluorinated Lipid Analogs with Enhanced Probing Potential
The utility of 20,20,20-TFA-AA underscores the immense potential of fluorination in creating sophisticated biological probes. Future research is poised to expand this chemical toolbox by designing and synthesizing a new generation of fluorinated lipid analogs. These efforts may focus on several key areas:
Varying Fluorination Positions: While 20,20,20-TFA-AA targets ω-oxidation, placing fluorine atoms at other positions could selectively inhibit or alter the activity of other key enzymes in the arachidonate (B1239269) cascade, such as specific cyclooxygenases or lipoxygenases. jst.go.jpacs.org For instance, analogs like 5-fluoroarachidonic acid have been synthesized to study their effects on leukotriene production. jst.go.jp
Different Lipid Scaffolds: The concept of fluorination can be extended beyond arachidonic acid to other polyunsaturated fatty acids (PUFAs), phospholipids (B1166683), and sphingolipids to probe their respective metabolic and signaling pathways. researchgate.net Research into fluorinated phospholipid analogs like Edelfosine has already shown potential in therapeutic applications. researchgate.net
Enhanced Functional Properties: Fluorinated lipids have been shown to possess unique biophysical properties, such as increased hydrophobicity and the ability to form distinct nanodomains in membranes. d-nb.info These properties can be harnessed to create probes with enhanced cell uptake or to develop novel delivery systems for therapeutic agents. nih.govnih.gov Studies have shown that fluorinated lipids can be superior in facilitating the transport of molecules into living cells. nih.gov
The table below summarizes examples of different fluorinated lipid analogs and their research applications, illustrating the breadth of this emerging field.
| Fluorinated Analog | Research Application | Key Finding |
| 20,20,20-Trifluoroarachidonic acid | Probe for leukotriene B4 synthesis nih.gov | Blocks ω-oxidation, creating a metabolically stable and biologically active analog of LTB4. nih.gov |
| 5-Fluoroarachidonic acid | Study of 5-lipoxygenase pathway jst.go.jp | Biotransformed by human platelets into 5-fluoro-12-HETE. jst.go.jp |
| 10,10-Difluoroarachidonic acid | Substrate for PGH synthase and soybean lipoxygenase acs.org | Serves as a substrate for key enzymes in the eicosanoid pathway, allowing for mechanistic studies. acs.org |
| Fluorinated Cationic Lipids | Gene delivery vectors researchgate.net | Fluorinated analogs of lipids like DOTMA exhibit high potential for in vitro and in vivo transfection. researchgate.net |
| Edelfosine (a fluorinated phospholipid analog) | Anticancer therapy research researchgate.net | Shows potential as an antineoplastic agent through interaction with heat shock proteins. researchgate.net |
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Systems-Level Understanding
The use of probes like 20,20,20-TFA-AA is highly synergistic with advanced analytical platforms, particularly metabolomics and lipidomics. These technologies aim to comprehensively identify and quantify large numbers of metabolites and lipids in a biological system. nih.govmdpi.com The integration of stable isotope or chemically tagged probes provides a powerful strategy for tracing metabolic fluxes and understanding complex biochemical networks at a systems level. nih.govnih.gov
By introducing 20,20,20-TFA-AA into a cellular or animal model, researchers can use mass spectrometry-based lipidomics to trace its flow through various pathways. frontiersin.org Because the trifluoromethyl group provides a unique mass signature and prevents degradation by ω-oxidation, the resulting fluorinated eicosanoids can be more easily detected and quantified against the complex background of endogenous lipids. nih.gov This allows for a clearer picture of the relative activities of the cyclooxygenase, lipoxygenase, and cytochrome P450 epoxygenase pathways without the confounding variable of ω-oxidation. allergolyon.frnih.gov This approach helps to simplify the interpretation of complex lipidomics datasets and provides more definitive insights into how lipid metabolism is altered in different physiological or pathological states. nih.gov
Contribution to Understanding Fundamental Lipid Biochemistry and Signaling Networks
Lipids are not merely structural components or energy stores; they are critical signaling molecules that regulate a vast array of biological processes, from inflammation and immunity to synaptic plasticity. nih.govnih.govredalyc.org The study of lipid signaling is complicated by the rapid metabolism and complex interplay of these molecules. frontiersin.orgmdpi.com
Metabolically stable probes derived from 20,20,20-TFA-AA are instrumental in overcoming these challenges. For example, because 20,20,20-trifluoroleukotriene B4 retains the biological activity of its natural counterpart but resists degradation, it can be used to study the sustained activation of leukotriene receptors and their downstream consequences with greater precision. nih.gov This helps to deconvolve the complex signaling cascades and understand how a specific lipid signal is initiated, propagated, and terminated.
By providing tools to selectively block specific metabolic routes and generate stable, active signaling molecules, 20,20,20-TFA-AA and the next generation of fluorinated probes will continue to be essential for mapping the intricate lipid signaling networks that govern health and disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for 20,20,20-Trifluoroarachidonic acid, and how is structural purity confirmed?
- Methodological Answer : Synthesis typically involves fluorination of arachidonic acid precursors using trifluoromethylation reagents. Structural validation employs -NMR to confirm trifluoromethyl group incorporation, complemented by LC-MS for molecular weight verification and purity assessment. Gas chromatography (GC) or HPLC can quantify residual solvents or byproducts .
Q. How do spectroscopic techniques distinguish this compound from non-fluorinated analogs?
- Methodological Answer : -NMR is critical for detecting fluorine-specific chemical shifts (typically -60 to -80 ppm for CF groups). Mass spectrometry (MS) identifies the molecular ion cluster with a mass increase of 54 Da (3×F substitution vs. H). Infrared (IR) spectroscopy can further differentiate C-F stretching vibrations (~1100–1250 cm) .
Advanced Research Questions
Q. What experimental models are optimal for assessing the metabolic stability of this compound, and how does it compare to endogenous arachidonic acid?
- Methodological Answer : Use ex vivo models (e.g., liver microsomes) to measure oxidative metabolism via LC-MS quantification of degradation products. In vivo studies in rabbits (as in Tanaka et al., 1988) track plasma half-life and urinary metabolites. Fluorination reduces β-oxidation rates, enhancing stability compared to arachidonic acid, which is rapidly metabolized by cyclooxygenase/lipoxygenase pathways .
Q. How does trifluoromethyl substitution alter binding affinity to cannabinoid receptors, and what assays quantify this interaction?
- Methodological Answer : Competitive radioligand binding assays (e.g., using -CP55940) measure displacement of labeled ligands in receptor-expressing cell membranes. Functional assays (e.g., cAMP inhibition or β-arrestin recruitment) validate efficacy. Fluorination enhances lipophilicity, potentially increasing membrane permeability and receptor residency time, but may sterically hinder binding in some isoforms .
Q. How can researchers resolve contradictions in apoptotic activity data between cell lines and animal models?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., Annexin V/PI staining vs. caspase-3 activation). Control for cell-type-specific expression of metabolizing enzymes (e.g., CYP450s) that may deactivate the compound. In vivo, consider tissue distribution via pharmacokinetic profiling to confirm bioactive concentrations at target sites .
Q. What experimental designs mitigate confounding factors when studying this compound’s role in leukotriene synthesis modulation?
- Methodological Answer : Use pathway-specific inhibitors (e.g., MK-886 for 5-lipoxygenase) to isolate contributions. Pair with lipidomic profiling to quantify downstream eicosanoids. Include genetically modified models (e.g., COX-2 knockouts) to assess cross-talk with prostaglandin pathways. Replicate findings across ≥3 independent experiments to ensure robustness .
Data Contradiction & Analysis
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
